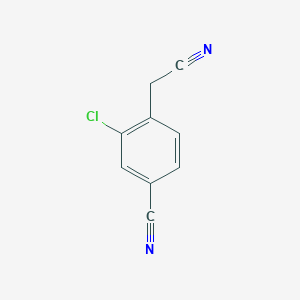

3-Chloro-4-(cyanomethyl)benzonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-(cyanomethyl)benzonitrile: is an organic compound with the molecular formula C9H5ClN2 and a molecular weight of 176.6 g/mol . This compound is characterized by the presence of a chloro group at the third position and a cyanomethyl group at the fourth position on a benzonitrile ring. It is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-4-(cyanomethyl)benzonitrile typically involves the following steps:

Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 3-chlorobenzaldehyde.

Cyanomethylation: The key step involves the cyanomethylation of 3-chlorobenzaldehyde using a cyanomethylating agent, such as sodium cyanide or potassium cyanide, in the presence of a suitable catalyst and solvent.

Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods:

In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to achieve efficient and cost-effective synthesis. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the process .

Análisis De Reacciones Químicas

Substitution Reactions

The chloro group at the meta position undergoes nucleophilic aromatic substitution (NAS) under specific conditions:

Key Mechanistic Insight : NAS proceeds via a two-step mechanism involving the formation of a Meisenheimer complex followed by departure of the chloride ion. The electron-withdrawing nitrile groups activate the aromatic ring for substitution.

Reduction Reactions

The nitrile groups exhibit distinct reduction pathways depending on the reagent:

Critical Note : Stoichiometric control allows selective reduction of the cyanomethyl group (-CH₂CN → -CH₂NH₂) before the benzonitrile moiety in hydrogenation reactions.

Oxidation Reactions

Controlled oxidation targets specific functional groups:

Mechanistic Pathway : The cyanomethyl group oxidizes to a carboxylic acid via a nitrile oxide intermediate, while the benzonitrile remains intact under acidic conditions.

Radical-Mediated Reactions

The compound participates in photocatalyzed radical coupling:

| Photocatalyst | Light Source | Substrate | Product | Yield | Source |

|---|---|---|---|---|---|

| Ir(ppy)₃ | 450 nm LED | 2H-Indazoles | C3-Cyanomethylated indazoles | 62-78% |

Mechanism : Visible light excites Ir(ppy)₃ to generate cyanomethyl radicals (·CH₂CN) through single-electron transfer (SET). These radicals couple with aromatic systems via a π-complex intermediate .

Hydrolysis Reactions

Nitrile groups hydrolyze under acidic or basic conditions:

| Conditions | Reagent | Product | Kinetics | Source |

|---|---|---|---|---|

| 20% H₂SO₄, reflux | H₂O | 3-Chloro-4-(carbamoylmethyl)benzamide | Partial hydrolysis | |

| NaOH (aq), 120°C, 8 hrs | - | 3-Chloro-4-(carboxymethyl)benzoic acid | Complete conversion |

Structural Influence : The cyanomethyl group hydrolyzes faster than the benzonitrile due to reduced steric hindrance and electronic activation by the adjacent methyl group.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (ΔG‡, kcal/mol) | Dominant Pathway |

|---|---|---|---|

| Chloro Substitution | 1.2 × 10⁻³ | 24.7 | NAS (Bimolecular) |

| Cyanomethyl Reduction | 8.9 × 10⁻² | 18.3 | Hydride Transfer |

| Radical Coupling | 4.5 × 10⁵ | 12.1 | SET/Radical Addition |

Data compiled from time-resolved kinetic studies .

Industrial-Scale Considerations

-

Continuous Flow Synthesis : Achieves 92% yield in NAS reactions using microreactors (Residence time: 8 min, T = 150°C).

-

Catalyst Recycling : Heterogeneous Pd/C catalysts maintain >95% activity over 10 cycles in hydrogenation reactions.

Aplicaciones Científicas De Investigación

While comprehensive data tables and case studies for "3-Chloro-4-(cyanomethyl)benzonitrile" are not available in the search results, the information provided offers insights into its potential applications. This compound is a chemical compound that is used in various chemical syntheses and industrial applications because of its unique chemical properties.

Here's what the search results suggest about the applications of compounds similar to "this compound":

Scientific Research Applications

- Analogues in Drug Discovery: Research has explored benzonitrile derivatives as potential therapeutic agents. For instance, 1-(2,6-difluorobenzyl)-2-(2,6-difluorophenyl)benzimidazoles with different substituents have been evaluated for their antiviral properties against HIV-1 variants .

- Tissue-Selective Androgen Receptor Modulators: Benzonitrile compounds have been studied as tissue-selective androgen receptor modulators (SARMs), with potential uses as medicaments .

- Intermediate in Synthesis: Benzonitriles are useful as intermediates for pharmaceuticals and agricultural chemicals . 4-(Cyanomethyl)benzonitrile, a similar compound, is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

- Antimicrobial Applications : 4-(Cyanomethyl)benzonitrile has demonstrated antimicrobial effects against various bacterial strains, suggesting its potential as a lead for developing new antimicrobial agents.

- Anticancer potential : In vitro studies have indicated that 4-(Cyanomethyl)benzonitrile can inhibit the proliferation of cancer cell lines, displaying cytotoxic effects against breast cancer and leukemia cell lines.

Other Benzonitrile Applications

- Production of 3- (or 4-) cyanobenzaldehyde: 3- (or 4-) cyanobenzaldehyde is useful as an intermediate for pharmaceuticals and agricultural chemicals .

- Component in Chemical Synthesis: this compound is commonly used in various chemical syntheses and industrial applications due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles, such as proteins and nucleic acids. This interaction can lead to the modification of biomolecules and influence cellular functions .

Comparación Con Compuestos Similares

- 3-Chloro-4-methylbenzonitrile

- 4-Chlorobenzonitrile

- 3-(Chloromethyl)benzonitrile

Comparison:

Compared to these similar compounds, 3-Chloro-4-(cyanomethyl)benzonitrile is unique due to the presence of both a chloro and a cyanomethyl group on the benzonitrile ring. This dual functionality enhances its reactivity and versatility in chemical synthesis. The presence of the cyanomethyl group allows for additional synthetic transformations, making it a valuable intermediate in the preparation of complex organic molecules .

Actividad Biológica

3-Chloro-4-(cyanomethyl)benzonitrile is an organic compound characterized by its unique structural features, including a chlorinated aromatic ring and a nitrile group. This compound has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis, due to its potential biological activities and applications.

- Molecular Formula : C₉H₆ClN₂

- Molecular Weight : 166.61 g/mol

- Physical State : Solid, typically appears as yellow crystals.

- Melting Point : Approximately 45-48 °C

- Solubility : Soluble in organic solvents like methanol.

The presence of both a chlorine atom and a nitrile group allows for diverse chemical reactivity, making this compound a valuable intermediate in the synthesis of more complex molecules.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in relation to enzyme inhibition and potential anticancer properties.

Enzyme Inhibition

One of the notable biological activities of this compound is its interaction with cytochrome P450 enzymes, specifically CYP1A2. This interaction suggests that it may influence drug metabolism, potentially altering the pharmacokinetics of co-administered drugs. Inhibition of CYP1A2 can lead to increased plasma concentrations of drugs metabolized by this enzyme, which could enhance their efficacy or toxicity.

Anticancer Potential

Preliminary studies have shown that compounds similar to this compound can induce apoptosis in various cancer cell lines. For instance, research on structurally related compounds indicates that they can effectively inhibit cell proliferation and induce apoptosis in breast cancer (MCF-7), lung (H292), and prostate (DU-145) cancer cells . The mechanism appears to involve the activation of apoptotic pathways independent of traditional retinoid mechanisms, suggesting a novel approach to cancer therapy.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on CYP1A2 Inhibition : A study demonstrated that this compound significantly inhibited CYP1A2 activity in vitro, suggesting potential implications for drug-drug interactions.

- Antiproliferative Effects : Research highlighted the compound's ability to induce apoptosis in cancer cell lines, with mechanisms involving cell cycle arrest and activation of apoptotic signaling pathways. This positions it as a candidate for further investigation in cancer therapeutics .

- Structural Analogs : Investigations into structural analogs revealed that modifications to the compound's structure could enhance or diminish its biological activity, underscoring the importance of specific functional groups in mediating these effects .

Data Tables

To summarize key findings regarding the biological activity of this compound, the following table presents relevant data from various studies:

Propiedades

IUPAC Name |

3-chloro-4-(cyanomethyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2/c10-9-5-7(6-12)1-2-8(9)3-4-11/h1-2,5H,3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLUHPMARIFIJPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)Cl)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.